molecular formula C16H19N3O6S B5222129 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide

4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5222129
M. Wt: 381.4 g/mol
InChI Key: LLBKFDZBMCRZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a critical role in the regulation of gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can reduce the production of pro-inflammatory cytokines and inhibit the differentiation of Th17 cells. These effects are mediated by the inhibition of JMJD3 and the subsequent alteration of gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide in laboratory experiments is its specificity for JMJD3. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of JMJD3 in various cellular processes. However, one limitation of using 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low potency compared to other histone demethylase inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent derivatives of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. This may improve its effectiveness in cancer treatment and inflammatory disorders. Another area of research is the identification of new targets of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. This may lead to the discovery of new cellular processes that are regulated by JMJD3 and could be targeted for therapeutic intervention. Finally, the use of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide in combination with other therapies, such as immunotherapy, may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide involves multiple steps, including the reaction of 4-methoxybenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been optimized to improve the yield and purity of the compound, making it a viable option for laboratory research.

Scientific Research Applications

4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in cancer treatment. Studies have shown that 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been investigated for its anti-inflammatory properties. Studies have shown that 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can reduce inflammation in various disease models, including rheumatoid arthritis and colitis. This compound has also been shown to inhibit the differentiation of Th17 cells, which play a critical role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-11-9-15(18-25-11)17-16(20)12-3-4-13(23-2)14(10-12)26(21,22)19-5-7-24-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBKFDZBMCRZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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